2-Methyloxazol-5-ol
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Overview
Description
2-Methyloxazol-5-ol is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxazol-5-ol can be synthesized through several methods. One common approach is the cyclization of 2-acylaminoketones via the Robinson-Gabriel synthesis, which involves the dehydration of these ketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolones.
Reduction: Reduction reactions can convert it into oxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products:
Oxidation: Oxazolones
Reduction: Oxazolidines
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
2-Methyloxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyloxazol-5-ol and its derivatives often involves the inhibition of specific enzymes or interaction with molecular targets. For example, certain derivatives act as reversible inhibitors of monoacylglycerol lipase, a serine hydrolase involved in the degradation of endocannabinoid neurotransmitters . This inhibition can lead to various biological effects, including antiproliferative activities against cancer cells .
Comparison with Similar Compounds
2-Methyloxazol-5-ol can be compared with other oxazole derivatives:
Oxazole: The parent compound of the oxazole family, which has a similar structure but lacks the methyl and hydroxyl groups.
Oxazolone: An oxidized form of oxazole with a carbonyl group at the C5 position.
Oxazolidine: A reduced form of oxazole with a saturated ring structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5NO2 |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-methyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |
InChI Key |
HAZBAQFITZSXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)O |
Origin of Product |
United States |
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